molecular formula C12H11NO B2392973 5-benzyl-1H-pyrrole-2-carbaldehyde CAS No. 68464-72-2

5-benzyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2392973
CAS No.: 68464-72-2
M. Wt: 185.226
InChI Key: VIHSCRYTTYAHKJ-UHFFFAOYSA-N
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Description

5-Benzyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of benzyl bromide to form the benzylated pyrrole. The resulting compound is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position of the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Benzyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-1H-pyrrole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

5-benzyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-12-7-6-11(13-12)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHSCRYTTYAHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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